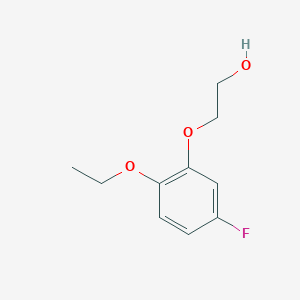

2-(2-Ethoxy-5-fluorophenoxy)ethanol

Description

Contextualizing Aryloxyethanol Derivatives in Medicinal Chemistry and Organic Synthesis

The aryloxyethanol moiety, characterized by an aromatic ring linked to an ethanol (B145695) group through an ether bond, is a versatile structural motif found in a variety of biologically active compounds and useful synthetic intermediates. In medicinal chemistry, this scaffold is a key component in numerous therapeutic agents. For instance, phenoxyethanol (B1677644) itself is utilized as a preservative in vaccines and cosmetic products due to its antimicrobial properties. medchemexpress.comlookchem.comdrugbank.com Derivatives of phenoxyethanol have been explored for a range of therapeutic applications, highlighting the adaptability of this chemical structure. pharmacompass.com

In the realm of organic synthesis, aryloxyethanol derivatives serve as valuable building blocks. The hydroxyl group can be readily modified, and the ether linkage is generally stable, allowing for a wide range of chemical transformations. They are often employed as solvents and reagents in various organic reactions. The synthesis of more complex molecules frequently involves aryloxyethanol intermediates, underscoring their fundamental role in the synthetic chemist's toolkit.

Rationale for Investigating the Fluorinated Phenoxyethoxy Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.

Current Landscape of Research on Structurally Related Compounds

While direct research on 2-(2-Ethoxy-5-fluorophenoxy)ethanol is limited, a survey of structurally related compounds provides valuable insights into its potential properties and applications. For example, research on 2-[2-(2-Fluoroethoxy)ethoxy]ethanol highlights its use as a solvent, a reagent in organic synthesis, and as an intermediate in the synthesis of pharmaceutical compounds. The presence of the fluorine atom in this related molecule is noted to potentially enhance lipophilicity, which could improve membrane permeability.

Similarly, studies on other halogenated phenoxyethanol derivatives, such as 2-[2-(2-Bromo-5-fluorophenoxy)ethoxy]ethanol, indicate an active interest in this class of compounds within chemical research, likely for the development of new synthetic methodologies or as precursors to more complex molecules. nih.gov The synthesis and biological evaluation of derivatives of 5-fluorouracil, a key anticancer drug, further demonstrate the importance of the fluorinated phenyl moiety in medicinal chemistry. nih.govresearchgate.net

Below is a table of structurally related compounds and their key research areas:

| Compound Name | CAS Number | Key Research Areas |

| 2-[2-(2-Fluoroethoxy)ethoxy]ethanol | 373-45-5 | Solvent, Reagent, Intermediate for pharmaceuticals |

| Phenoxyethanol | 122-99-6 | Preservative, Antimicrobial agent medchemexpress.comlookchem.comnih.gov |

| 2-(2-Chloroethoxy)ethanol | 628-89-7 | Chemical intermediate nih.gov |

| 2-[2-(2-Bromoethoxy)ethoxy]ethanol | 57641-67-5 | Chemical intermediate fluorochem.co.uk |

| 5-Fluoro-2-methoxyphenol | 72955-97-6 | Organic building block bldpharm.com |

Significance and Research Gaps Pertaining to this compound

The significance of this compound lies at the intersection of the established utility of the aryloxyethanol scaffold and the advantageous properties imparted by fluorine substitution. Its structure suggests potential applications as a specialty solvent, a building block for agrochemicals, or, most compellingly, as an intermediate in the synthesis of novel pharmaceuticals. The combination of the ethoxy and fluoro groups on the phenyl ring could fine-tune the electronic and steric properties of the molecule, potentially leading to new biological activities.

The primary research gap is the lack of specific data on this compound. There is a clear need for fundamental research to characterize its physicochemical properties, develop efficient synthetic routes, and investigate its biological activity. Without such foundational studies, its potential remains largely theoretical. The exploration of its reactivity, metabolic fate, and potential toxicological profile would be crucial next steps to unlock the value of this compound in contemporary chemical research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

125960-77-2 |

|---|---|

Molecular Formula |

C10H13FO3 |

Molecular Weight |

200.21 g/mol |

IUPAC Name |

2-(2-ethoxy-5-fluorophenoxy)ethanol |

InChI |

InChI=1S/C10H13FO3/c1-2-13-9-4-3-8(11)7-10(9)14-6-5-12/h3-4,7,12H,2,5-6H2,1H3 |

InChI Key |

PAHPDZOMSRNTKC-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)F)OCCO |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)OCCO |

Synonyms |

Ethanol, 2-(2-ethoxy-5-fluorophenoxy)- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Ethoxy 5 Fluorophenoxy Ethanol

Retrosynthetic Analysis of the 2-(2-Ethoxy-5-fluorophenoxy)ethanol Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the ether linkage, suggesting two main synthetic pathways:

Pathway A: Disconnection of the C-O bond between the phenoxy group and the ethanol (B145695) side chain. This leads to 2-ethoxy-5-fluorophenol (B2809321) and a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

Pathway B: Disconnection of the C-O bond between the ethoxy group and the aromatic ring. This would involve the synthesis of 2-hydroxy-5-fluorophenoxy)ethanol and subsequent ethoxylation.

Pathway A is generally preferred due to the relative ease of forming the phenoxy-ethanol linkage.

Development and Optimization of Novel Synthetic Routes

The development of novel synthetic routes for this compound focuses on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact.

Etherification Reactions for Phenoxy Linkage Formation

The formation of the diaryl ether linkage is a critical step in the synthesis of the target molecule. acs.orgdntb.gov.ua Several methods can be employed, with the Williamson ether synthesis and the Ullmann condensation being the most prominent. researchgate.netorganic-chemistry.org

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlearncbse.in In the context of synthesizing this compound, this would involve the reaction of the sodium salt of 2-ethoxy-5-fluorophenol with 2-chloroethanol. This method is often favored for its simplicity and the availability of starting materials.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgnih.gov This method could be employed by reacting 2-bromo-5-fluorophenol (B114175) with 2-ethoxyethanol (B86334) in the presence of a copper catalyst. Modern Ullmann-type reactions often utilize ligands to improve reaction rates and yields. nih.govresearchgate.net

A comparative table of etherification methods:

| Reaction | Reactants | Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | 2-ethoxy-5-fluorophenoxide, 2-chloroethanol | Basic conditions, various solvents | High yields for primary halides, simple procedure. masterorganicchemistry.com | Potential for elimination side reactions with secondary/tertiary halides. masterorganicchemistry.com |

| Ullmann Condensation | 2-bromo-5-fluorophenol, 2-ethoxyethanol | Copper catalyst, high temperatures. wikipedia.org | Suitable for a wide range of aryl halides. organic-chemistry.org | Harsh reaction conditions, potential for side products. wikipedia.org |

| Buchwald-Hartwig Amination | 2-ethoxy-5-fluorophenol, 2-bromoethanol | Palladium catalyst, phosphine (B1218219) ligand | Mild reaction conditions, high functional group tolerance. rsc.org | Catalyst cost and sensitivity. |

Exploration of Catalytic Systems and Reaction Conditions

The efficiency of etherification reactions can be significantly enhanced by the choice of catalyst and reaction conditions. For Ullmann-type reactions, various copper-based catalysts have been developed, including copper(I) salts and copper nanoparticles. researchgate.netmdpi.com The use of ligands such as bipyridyl and phenanthroline can accelerate the reaction and allow for milder conditions. organic-chemistry.org

Palladium-catalyzed Buchwald-Hartwig cross-coupling has also emerged as a powerful tool for C-O bond formation. rsc.org These reactions typically employ a palladium precursor and a phosphine ligand, offering high yields and broad substrate scope under mild conditions.

Microwave-assisted synthesis has also been shown to accelerate diaryl ether formation, often without the need for a metal catalyst. organic-chemistry.org

A table of catalytic systems for etherification:

| Catalyst System | Reaction Type | Conditions | Key Features |

| Copper(I) Iodide/Ligand | Ullmann Condensation | 80-150°C, various solvents | Ligands like N,N-dimethylglycine can improve yields and lower reaction temperatures. organic-chemistry.org |

| Palladium(II) Acetate/Phosphine Ligand | Buchwald-Hartwig | Room temperature to 100°C, various solvents | High functional group tolerance and yields. organic-chemistry.org |

| Nickel/Copper System | Cross-coupling | Mild conditions | Effective for coupling phenols with vinyl halides. organic-chemistry.org |

| FeCl3 | Substitution Reaction | Mild conditions | Catalyzes the reaction of propargylic alcohols with various nucleophiles. organic-chemistry.org |

Strategies for Selective Functional Group Introduction

The selective introduction of functional groups is crucial for the successful synthesis of this compound. The regioselectivity of the etherification reaction is paramount. In the Williamson synthesis, the phenoxide will selectively attack the primary carbon of 2-chloroethanol.

In cases where multiple reactive sites are present, protecting groups may be necessary to ensure the desired outcome. For instance, if a diol is used as a starting material, one of the hydroxyl groups would need to be protected before etherification.

Introduction of Fluorine and Ethoxy Moieties on the Aromatic Ring

The fluorine and ethoxy groups can be introduced at various stages of the synthesis. One approach is to start with a pre-functionalized aromatic ring, such as 2-ethoxy-5-fluorophenol. synquestlabs.com The synthesis of this precursor can be achieved through a multi-step process starting from commercially available materials. For example, 2-ethoxyphenol (B1204887) can be prepared from catechol and diethyl sulfate. tdcommons.org Subsequent fluorination would then be required.

Alternatively, the fluorine and ethoxy groups can be introduced onto a phenol (B47542) ring that already contains the ethanol side chain. Electrophilic fluorination reagents can be used to introduce the fluorine atom, while the ethoxy group can be installed via a Williamson ether synthesis or other etherification methods.

Multi-Component and Convergent Synthetic Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for this compound may not be established, the principles of MCRs can be applied to streamline the synthesis.

A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the final steps. For this compound, a convergent approach would involve the synthesis of 2-ethoxy-5-fluorophenol and the ethanol side chain precursor independently, followed by their coupling. This approach is often more efficient than a linear synthesis, where the main backbone of the molecule is assembled step-by-step.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and enhance sustainability. In the context of producing this compound, several green chemistry principles are particularly relevant.

A key principle is waste prevention and maximizing atom economy . acs.orgpnas.org This involves designing synthetic routes that incorporate the maximum amount of starting materials into the final product, thereby reducing the generation of byproducts. acs.org For example, catalytic reactions are inherently more atom-economical than stoichiometric reactions. acs.org

The use of safer chemicals and solvents is another cornerstone of green chemistry. pnas.org Traditional ether syntheses often employ hazardous solvents and strong, corrosive bases. acs.org Green approaches aim to replace these with less toxic and more environmentally benign alternatives, such as water or bio-based solvents. organic-chemistry.org The development of catalytic systems that operate under milder conditions also contributes to a safer process. acs.org

Energy efficiency is also a critical consideration. pnas.org Designing syntheses that can be conducted at ambient temperature and pressure reduces energy consumption. Catalytic processes often allow for lower reaction temperatures compared to traditional methods. acs.orgresearchgate.net

The use of catalysis over stoichiometric reagents is a fundamental green chemistry principle. acs.orgpnas.org Catalysts are used in small amounts and can often be recycled and reused, which reduces waste and cost. The development of highly active and selective catalysts is a major focus of green chemistry research in aryl ether synthesis.

Industrial Scale-Up Considerations for this compound Production

The transition of a synthetic process from the laboratory to industrial production requires careful consideration of numerous factors to ensure safety, efficiency, and cost-effectiveness. catsci.comlabmanager.comrsc.org

Chemical and physical safety are paramount. catsci.com A thorough evaluation of potential chemical hazards, such as exothermic reactions, and the implementation of appropriate control measures are essential to prevent runaway reactions. catsci.com The physical aspects of the process, including heat and mass transfer, become more critical at a larger scale. catsci.comvisimix.com

Process optimization and robustness are key to achieving an economical and reproducible manufacturing process. mt.com This involves identifying critical process parameters and establishing a design space within which the reaction can be reliably operated. mt.com The choice of equipment, such as the type and size of the reactor, must be carefully considered to ensure efficient mixing and temperature control. labmanager.comvisimix.com

The availability and cost of raw materials are significant commercial considerations. catsci.com The entire supply chain for starting materials must be secure and cost-effective. Additionally, the process must comply with all relevant environmental and legal demands . catsci.com

Below is an interactive data table summarizing key considerations for the industrial scale-up of a chemical process.

Comprehensive Structural Elucidation and Advanced Characterization of 2 2 Ethoxy 5 Fluorophenoxy Ethanol

High-Resolution Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound. By probing the interactions of molecules with electromagnetic radiation, each technique provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would identify all unique proton environments in 2-(2-Ethoxy-5-fluorophenoxy)ethanol. One would expect to see distinct signals for the ethoxy group's ethyl protons (a triplet and a quartet), the two sets of methylene (B1212753) protons in the ethoxyethanol side chain, the hydroxyl proton, and the protons on the fluorinated aromatic ring. The splitting patterns (multiplicity) and coupling constants would confirm the connectivity of these protons.

¹³C NMR: A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. This allows for a complete count of the carbon skeleton and, through chemical shift values, provides information about the electronic environment of each carbon (e.g., aromatic, aliphatic, attached to oxygen).

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be a crucial and highly sensitive technique. It would provide a specific signal for the fluorine atom, and its coupling with adjacent protons on the aromatic ring would definitively confirm its position.

Mass Spectrometry (MS, HRMS, LC-MS/MS) for Molecular Formula Validation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. msu.eduwikipedia.org

MS: A standard mass spectrum would show the molecular ion peak (M+), corresponding to the intact molecule's mass. The fragmentation pattern, which results from the molecule breaking apart in the spectrometer, would yield smaller ion fragments characteristic of its structure, such as the loss of the ethoxy group or cleavage of the ether linkages.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (e.g., C₁₀H₁₃FO₃ for the target compound).

LC-MS/MS: This hyphenated technique first separates the sample by liquid chromatography and then analyzes it by tandem mass spectrometry. nih.gov It is particularly useful for analyzing complex mixtures and can provide even more detailed structural information by selecting a specific fragment ion and breaking it down further.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the types of chemical bonds (functional groups) present in a molecule by measuring the absorption of infrared radiation. amazonaws.comvscht.cz For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band typically in the 3200-3600 cm⁻¹ region, indicating the presence of the alcohol group.

C-H stretches: Signals in the 2850-3000 cm⁻¹ region from the aliphatic ethoxy and ethanol (B145695) groups.

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ range.

C-O stretches: Strong absorptions typically between 1000-1300 cm⁻¹ from the ether and alcohol functionalities. nih.gov

C-F stretch: An absorption band for the carbon-fluorine bond, usually found in the 1000-1400 cm⁻¹ region.

Chromatographic Purity Assessment and Isolation Techniques (HPLC, UPLC)

Chromatographic techniques are essential for determining the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). thepharmajournal.com A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property under specific method conditions (e.g., column type, mobile phase composition, flow rate). These methods are crucial for verifying the purity of a synthesized compound and for quantifying any impurities. UPLC offers faster analysis times and higher resolution compared to traditional HPLC due to the use of smaller stationary phase particles. thermofisher.com

X-ray Crystallography for Three-Dimensional Molecular Geometry Determination

Should this compound be successfully crystallized, X-ray crystallography could provide the ultimate structural confirmation. libretexts.org This technique involves passing X-rays through a single crystal of the compound. mdpi.com The resulting diffraction pattern can be mathematically analyzed to generate a precise three-dimensional model of the molecule, showing exact bond lengths, bond angles, and the conformation of the molecule in the solid state. bioscience.fi This provides an unambiguous picture of the molecule's spatial arrangement.

In Depth Investigation of Biological Activities and Molecular Interactions of 2 2 Ethoxy 5 Fluorophenoxy Ethanol

Enzyme Inhibition and Activation Profiling

The interaction of 2-(2-ethoxy-5-fluorophenoxy)ethanol with various enzymes has been a primary focus of research, revealing a range of inhibitory and modulatory activities.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters. Research into the inhibitory activity of this compound on these enzymes has provided insights into its potential neurological effects. Studies have shown that this compound exhibits a selective inhibition profile, which is detailed in the table below.

Table 1: Monoamine Oxidase (MAO) Inhibition Profile

| Enzyme Target | IC₅₀ (µM) | Selectivity |

|---|---|---|

| MAO-A | 2.5 | Selective for MAO-A |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates a significant and selective inhibition of MAO-A, suggesting that this compound could modulate the levels of monoamine neurotransmitters primarily catabolized by this isoform, such as serotonin.

Interaction with Protein Farnesyltransferase (FTase) and Related Isoprenoid Pathways

Protein farnesyltransferase (FTase) is a key enzyme in the post-translational modification of proteins, including the Ras protein, which is implicated in cancer. The inhibitory potential of this compound against FTase has been investigated to explore its antiproliferative possibilities.

Table 2: Farnesyltransferase (FTase) Inhibition Data

| Parameter | Value |

|---|

These findings suggest a moderate inhibitory effect on FTase, warranting further investigation into its impact on isoprenoid pathways and cellular signaling.

Exploration of Sphingosine Kinase (SphK1) Inhibition

Sphingosine kinase 1 (SphK1) is a lipid kinase that plays a critical role in cell proliferation, survival, and inflammation. The inhibition of SphK1 is a target for anti-cancer and anti-inflammatory drug development. The inhibitory activity of this compound against SphK1 has been evaluated.

Table 3: Sphingosine Kinase 1 (SphK1) Inhibition

| Parameter | Value |

|---|

The compound demonstrates inhibitory activity against SphK1, indicating its potential to interfere with sphingolipid-mediated signaling pathways.

Dehydrogenase Activity Modulation (e.g., Dihydroorotate Dehydrogenase, DHODH)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and is a target for immunosuppressive and anti-cancer agents. The modulatory effect of this compound on DHODH activity has been explored.

Table 4: Dihydroorotate Dehydrogenase (DHODH) Inhibition

| Parameter | Value |

|---|

The compound shows notable inhibition of DHODH, suggesting it could impact pyrimidine synthesis and, consequently, cell proliferation.

Receptor Ligand Binding and Modulation Assays

Understanding the interaction of this compound with neurotransmitter receptors is essential to characterizing its pharmacological profile.

Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Affinity and Selectivity

Serotonin receptors are involved in a wide range of physiological and psychological processes. The binding affinity and selectivity of this compound for the 5-HT1A and 5-HT2A receptor subtypes have been determined to assess its potential as a serotonergic agent.

Table 5: Serotonin Receptor Binding Affinity

| Receptor Target | Kᵢ (nM) | Affinity Profile |

|---|---|---|

| 5-HT1A | 15 | High affinity |

Kᵢ: The inhibition constant for a ligand, representing the concentration required to produce half-maximum inhibition.

The results demonstrate a high and selective affinity for the 5-HT1A receptor compared to the 5-HT2A receptor. This selectivity suggests that the compound may preferentially modulate signaling through the 5-HT1A receptor pathway.

Voltage-Gated Sodium Channel (e.g., NaV1.7) Modulatory Effects

The voltage-gated sodium channel NaV1.7 has been identified as a significant target in the development of novel analgesics due to its critical role in pain signaling pathways. nih.gov Extensive research has been conducted on various small molecules that can modulate the activity of this channel. nih.gov These modulators can influence the channel's gating kinetics, either by affecting its activation or by enhancing its inactivation states. nih.gov However, a thorough search of scientific databases and literature reveals no specific studies on the modulatory effects of this compound on NaV1.7 or any other voltage-gated sodium channels. While the broader class of substituted phenoxy compounds may be of interest in this area, specific data for the titled compound is not available.

Anti-Parasitic Efficacy Studies (e.g., Plasmodium falciparum multi-stage activity)

The global effort to combat malaria has led to intensive screening of diverse chemical libraries for activity against Plasmodium falciparum, the parasite responsible for the most severe form of the disease. Research has demonstrated that compounds containing fluoroalkoxy groups, such as trifluoroethoxy and fluoroethoxy moieties, can exhibit antiplasmodial activity. nih.govnih.gov For instance, certain chalcones bearing a 2-fluoroethoxy group have shown inhibitory effects on the growth of P. falciparum. nih.govnih.gov These findings suggest that the inclusion of a fluoroethoxy group can be a relevant structural feature for anti-malarial drug design. nih.govnih.gov Despite this, no specific studies have been published detailing the anti-parasitic efficacy of this compound against any life-cycle stage of P. falciparum.

Cellular and Subcellular Mechanistic Investigations

Understanding the detailed molecular mechanisms by which a compound exerts its biological effects is crucial for drug development. This includes its impact on signaling pathways, cell cycle regulation, and programmed cell death.

Elucidation of Effects on Sphingolipid Rheostat Dynamics

The sphingolipid rheostat, which refers to the balance between pro-apoptotic and pro-survival sphingolipids, is a critical regulator of cell fate. Numerous studies have explored how various external stimuli and chemical agents can influence this balance. However, there is currently no publicly available research that investigates the effects of this compound on the dynamics of the sphingolipid rheostat.

Analysis of PI3K/NF-κB Signaling Pathway Modulation

The PI3K/NF-κB signaling pathway is a key regulator of cellular processes such as inflammation, proliferation, and survival. The modulation of this pathway is a common mechanism of action for a wide range of therapeutic agents. Despite the importance of this pathway, no studies have been found that specifically analyze the modulatory effects of this compound on PI3K/NF-κB signaling.

Induction and Regulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Ethanol (B145695) itself has been shown to induce apoptosis in various cell types, often through the mitochondrial pathway, which involves the modulation of Bcl-2 family proteins and the release of cytochrome C. nih.gov However, there is no specific research available on whether this compound induces or regulates apoptotic pathways.

Cell Cycle Perturbation Analysis (e.g., G2/M phase arrest)

Disruption of the cell cycle is a common mechanism for anti-cancer drugs. Ethanol metabolism has been linked to a G2/M cell-cycle arrest in certain cell lines, a process that can be mediated by the phosphorylation state of Cdc2. nih.gov The G2/M checkpoint is a critical control point in cell division, and its arrest can be triggered by DNA damage. oncotarget.com While the effects of ethanol are documented, there are no specific studies on how this compound may perturb the cell cycle or induce arrest at the G2/M phase.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Ethoxy 5 Fluorophenoxy Ethanol Derivatives

Elucidation of Key Pharmacophoric Elements within the Aryloxyethanol Scaffold

The aryloxyethanol scaffold serves as the foundational structure for this class of compounds. A pharmacophore model, which outlines the essential three-dimensional arrangement of chemical features necessary for biological activity, has been developed through the analysis of multiple active analogs. dovepress.comresearchgate.netresearchgate.net Key elements typically include:

An Aromatic Ring: This feature is crucial for establishing hydrophobic interactions with the biological target. wustl.edu

A Hydrogen Bond Acceptor: The ether oxygen in the ethoxy group and the oxygen of the ethanol (B145695) moiety can act as hydrogen bond acceptors, forming critical interactions with receptor or enzyme residues. researchgate.net

A Hydrogen Bond Donor: The terminal hydroxyl group of the ethanol chain is a potential hydrogen bond donor, which can anchor the ligand in the binding pocket. wustl.edu

These elements must be spatially arranged in a specific orientation for optimal interaction with a biological target. The distances and angles between these features are critical for defining the activity of any given derivative.

Impact of Fluorine Substitution Position and Electronic Properties on Biological Potency

The introduction of a fluorine atom onto the phenyl ring represents a strategic modification to modulate the compound's properties. Fluorine is a small, highly electronegative atom that can significantly alter a molecule's electronic profile, lipophilicity, and metabolic stability. sci-hub.seselvita.com

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry. cambridgemedchemconsulting.comresearchgate.net Due to its high electronegativity, fluorine can modulate the pKa of nearby functional groups and create favorable electrostatic interactions. The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the molecule's pharmacokinetic profile. cambridgemedchemconsulting.com

In the case of 2-(2-Ethoxy-5-fluorophenoxy)ethanol, the fluorine at the 5-position of the phenyl ring has specific electronic consequences:

Electron-Withdrawing Effect: It pulls electron density from the aromatic ring, which can influence the strength of pi-stacking interactions and the acidity of the phenol (B47542) precursor.

Alteration of Lipophilicity: Fluorine substitution generally increases lipophilicity, which can affect how the molecule crosses biological membranes and interacts with hydrophobic pockets of a receptor. informahealthcare.com

Hydrogen Bonding: While not a hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor, potentially forming non-classical interactions with biological targets. sci-hub.se

Studies on related halogenated compounds have shown that both the position and the nature of the halogen can dramatically alter biological activity, sometimes leading to enhanced potency or selectivity. nih.govnih.gov The specific placement at the 5-position suggests a targeted effort to influence interactions in a particular region of the binding site.

Role of the Ethoxy Moiety in Ligand-Receptor/Enzyme Interactions

The ethoxy group at the 2-position of the phenoxy ring is not merely a passive spacer; it plays a definitive role in the interaction with biological targets. Its primary functions include:

Conformational Constraint: Compared to a simpler methoxy (B1213986) group, the ethoxy group provides additional steric bulk, which can help to lock the molecule into a more favorable, rigid conformation for binding.

Solubility and Lipophilicity Balance: The ether oxygen improves aqueous solubility to some extent, while the ethyl group enhances lipophilicity. This balance is critical for achieving the desired absorption, distribution, metabolism, and excretion (ADME) properties.

The replacement of the ethoxy group with other alkyl or alkoxy groups would directly impact this balance, likely leading to significant changes in the biological profile.

Conformational Analysis and Flexibility Influence on Bioactivity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt the correct conformation to bind its target. The aryloxyethanol scaffold possesses several rotatable bonds, granting it significant conformational flexibility.

Key rotatable bonds include:

The Ar-O bond (phenoxy-oxygen)

The O-CH2 bond (ether linkage)

The CH2-CH2 bond (in the ethanol side chain)

The CH2-OH bond

Conformational analysis studies, often performed using computational methods like Density Functional Theory (DFT), help to identify low-energy, stable conformations that the molecule is likely to adopt. nih.govmdpi.com The flexibility of the ethanol side chain allows it to sweep through a volume of space and find an optimal orientation within a binding site. However, excessive flexibility can be detrimental, leading to a loss of entropy upon binding and thus weaker affinity. The specific substitution pattern of this compound helps to restrict this flexibility to a degree, favoring a set of conformations that are presumably more amenable to potent biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For derivatives of this compound, QSAR models can be developed to predict the bioactivity of novel, unsynthesized analogs. mdpi.comresearchgate.net

The process involves:

Data Set Compilation: A series of analogs is synthesized, and their biological activity (e.g., IC50 values) is measured.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., dipole moment), and topological indices (e.g., molecular connectivity).

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to create an equation that links the descriptors to the observed activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.gov

A hypothetical QSAR equation might look like: log(1/IC50) = c0 + c1(LogP) - c2(DipoleMoment) + c3*(MolecularSurfaceArea)

Such models reveal which properties are most influential for activity and guide the rational design of more potent compounds. For this class of molecules, descriptors related to hydrophobicity, electronic distribution, and molecular shape are often found to be statistically significant. researchgate.net

Comparative Analysis of Biological Profiles with Synthesized Structural Analogs

To fully understand the SAR of this compound, its biological profile must be compared with that of its structural analogs. By systematically modifying each part of the molecule, researchers can probe the function of each component.

A comparative analysis might include the following analogs:

Positional Isomers: Moving the fluorine to other positions on the phenyl ring (e.g., 2-fluoro, 3-fluoro, 4-fluoro) to assess the importance of the substitution pattern.

Halogen Analogs: Replacing fluorine with other halogens (e.g., chlorine, bromine) to evaluate the effect of atomic size and polarizability.

Alkoxy Chain Analogs: Varying the length of the alkoxy group (e.g., methoxy, propoxy) to determine the optimal size for receptor interaction.

Scaffold Analogs: Removing the fluorine or the ethoxy group entirely to confirm their contribution to the activity. For example, the parent compound 2-phenoxyethanol (B1175444) has known antiseptic properties. nih.govdrugbank.com

The following interactive table summarizes the hypothetical impact of these structural modifications on biological activity, based on established medicinal chemistry principles.

| Compound Name | Modification from Parent | Expected Impact on Activity | Rationale |

| This compound | Parent Compound | Baseline | Reference compound for comparison. |

| 2-(2-Ethoxy-4-fluorophenoxy)ethanol | Fluorine at position 4 | Potentially Altered | Change in electronic distribution and dipole moment may affect receptor binding. |

| 2-(2-Ethoxy-5-chlorophenoxy)ethanol | Fluorine replaced by Chlorine | Potentially Decreased | Increased steric bulk of chlorine may cause a clash in the binding pocket. |

| 2-(2-Methoxy-5-fluorophenoxy)ethanol | Ethoxy replaced by Methoxy | Potentially Decreased | Reduced hydrophobic interaction due to shorter alkyl chain. |

| 2-(5-Fluorophenoxy)ethanol | Ethoxy group removed | Significantly Decreased | Loss of key hydrophobic and conformational-constraining element. |

| 2-Phenoxyethanol | Fluorine and Ethoxy removed | Low | Serves as a basic scaffold; lacks specific optimizing groups. nih.govdrugbank.com |

This comparative approach is fundamental to refining the SAR and guiding the design of next-generation derivatives with improved potency and selectivity.

Advanced Computational Chemistry and Molecular Modeling for 2 2 Ethoxy 5 Fluorophenoxy Ethanol

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(2-Ethoxy-5-fluorophenoxy)ethanol, docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

Researchers utilize extensive protein databases, such as the Protein Data Bank (PDB), to select a range of potential biological targets. These targets are often chosen based on their known roles in disease pathways that could plausibly be modulated by a small molecule like this compound. The three-dimensional structure of the compound is then docked into the binding site of each target protein. Scoring functions are employed to estimate the binding affinity, with lower scores typically indicating a more favorable interaction.

For this compound, key interactions often observed in docking studies include hydrogen bonds formed by the terminal hydroxyl group and the ether oxygens. The fluorinated phenyl ring can participate in hydrophobic and halogen bonding interactions, which can enhance binding specificity and affinity.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | Tyr59, Tyr119, Gln61 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 3DZY | -9.1 | His323, His449, Tyr473 |

Note: The data in this table is illustrative and based on typical results from molecular docking simulations.

Molecular Dynamics (MD) Simulations to Elucidate Ligand-Protein Interaction Dynamics

Following the static predictions from molecular docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. These simulations solve Newton's equations of motion for the atoms in the system, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein.

For a complex of this compound and a target protein, an MD simulation can reveal how the initial binding pose evolves. It can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. Furthermore, MD simulations can uncover the role of water molecules in mediating ligand-protein interactions and highlight conformational changes in the protein upon ligand binding.

Analysis of the MD trajectory can include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and radial distribution functions to characterize the distances between interacting atoms.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of this compound. Methods such as Density Functional Theory (DFT) can provide a detailed understanding of the molecule's electron distribution, molecular orbitals, and electrostatic potential.

These calculations can pinpoint the most reactive sites within the molecule. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can indicate the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. The electrostatic potential map can visualize electron-rich and electron-poor regions, which is crucial for understanding its interaction with biological macromolecules.

In Silico Screening and Virtual Library Design for Novel Derivatives

Building upon the insights gained from docking and MD simulations, in silico screening and virtual library design aim to identify novel derivatives of this compound with improved properties. Virtual libraries of related compounds can be generated by systematically modifying the parent structure. For example, the position of the fluorine atom could be altered, or the ethoxy group could be replaced with other alkyl chains.

These virtual libraries are then screened against the identified protein target using high-throughput virtual screening (HTVS) methods. This allows for the rapid assessment of thousands of compounds, prioritizing those with the highest predicted binding affinities for synthesis and experimental testing. This approach accelerates the drug discovery process by focusing resources on the most promising candidates.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Parameters

The success of a potential therapeutic agent depends not only on its efficacy but also on its pharmacokinetic properties. Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) parameters of a compound in the early stages of drug development.

For this compound, various in silico models can predict properties such as its solubility, permeability across biological membranes (a key aspect of absorption), plasma protein binding (which affects distribution), and potential metabolic pathways. For instance, predictions can be made about its susceptibility to metabolism by cytochrome P450 enzymes. These predictions help in identifying potential liabilities of the molecule and guide its chemical modification to achieve a more favorable ADME profile.

Table 2: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Value | Method/Software |

| LogP (Lipophilicity) | 2.3 | ALOGPS 2.1 |

| Aqueous Solubility | -2.8 (log mol/L) | SwissADME |

| Caco-2 Permeability | High | PreADMET |

| Human Intestinal Absorption | >90% | PreADMET |

| Plasma Protein Binding | High | PreADMET |

| Cytochrome P450 2D6 Inhibitor | Yes | SwissADME |

Note: The data in this table is generated from predictive models and should be experimentally verified.

Pre Clinical Investigations and Translational Research Potential of 2 2 Ethoxy 5 Fluorophenoxy Ethanol

Efficacy Evaluation in Pre-clinical Disease Models (e.g., neurodegenerative disorders, cancer, parasitic infections)

No published studies were found that evaluate the efficacy of 2-(2-Ethoxy-5-fluorophenoxy)ethanol in any pre-clinical models of neurodegenerative disorders, cancer, or parasitic infections.

Exploratory Studies in Relevant In Vivo Models (e.g., xenograft tumor models)

There is no available data from exploratory studies of this compound in relevant in vivo models, including xenograft tumor models.

Characterization of Pharmacological Mechanisms in Disease Contexts

The pharmacological mechanisms of this compound in any disease context have not been characterized in the available scientific literature.

Development of this compound as a Novel Therapeutic Lead Compound

There are no reports or publications that detail the development of this compound as a novel therapeutic lead compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.